molecular formula C18H18N2O4 B1611443 L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- CAS No. 158860-18-5

L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-

Cat. No.: B1611443
CAS No.: 158860-18-5
M. Wt: 326.3 g/mol
InChI Key: XRZVCGIEHSZCNU-INIZCTEOSA-N
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Description

L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- (CAS 273399-94-3) is a derivative of L-alanine featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the β-amino position. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality and base-labile cleavage properties. The compound has a molecular formula of C₂₄H₂₂N₂O₆S, a molecular weight of 466.508 g/mol, and a stereochemical configuration defined by one stereocenter . Its purity is typically ≥95%, as noted in synthesis protocols . This derivative is utilized to introduce β-amino alanine residues into peptides, enabling structural diversity and functional modifications in drug discovery and biochemical studies.

Properties

IUPAC Name

(2S)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c19-16(17(21)22)9-20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZVCGIEHSZCNU-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473883
Record name 3-[(9H-fluoren-9-ylmethoxy) carbonyl]amino-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158860-18-5
Record name 3-[(9H-fluoren-9-ylmethoxy) carbonyl]amino-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of L-Alanine with Fluorenylformic Acid Chloride

A common and classical method for preparing L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- involves the following steps:

  • Step 1: Synthesis of fluorenylformic acid chloride (Fmoc-Cl) as the reactive Fmoc donor.
  • Step 2: Reaction of L-alanine with fluorenylformic acid chloride in the presence of a base such as sodium carbonate to neutralize the generated hydrochloric acid.
  • Step 3: Isolation of the product as a crystalline powder, often obtained as a monohydrate form.

This method typically produces L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrate with good yield and purity. The product is a white crystalline powder with a melting point of 155-158°C and is insoluble in water, requiring storage at low temperatures (2-8°C) to maintain stability.

Parameter Details
Reactants L-Alanine, Fluorenylformic acid chloride
Base Sodium carbonate
Product Form Monohydrate crystalline powder
Melting Point 155-158°C
Solubility Insoluble in water
Storage Condition 2-8°C
Molecular Formula C18H17NO4·H2O
Molecular Weight 329.36 g/mol (hydrate)

Use of Fmoc Chloride (Fmoc-Cl) in Amino Acid Protection

An alternative and widely adopted method involves the direct use of commercially available Fmoc chloride reagent:

  • L-Alanine is dissolved in an aqueous or mixed solvent system.
  • The pH is maintained mildly basic (usually with sodium carbonate or sodium bicarbonate).
  • Fmoc-Cl is added dropwise to the solution, allowing the amino group of L-alanine to be selectively protected by the Fmoc group.
  • The reaction mixture is stirred under controlled temperature conditions to maximize yield.
  • The product is then extracted, purified, and crystallized.

This approach is supported by extensive literature on Fmoc amino acid chlorides synthesis and their application in peptide synthesis, highlighting the efficiency and rapidity of this method.

Solid-Phase Peptide Synthesis (SPPS) Context

While the above methods focus on the synthesis of the protected amino acid itself, the Fmoc-protected L-alanine is predominantly used in solid-phase peptide synthesis. The stability of the Fmoc group under basic conditions and its facile removal under mild acidic conditions make it ideal for iterative peptide chain elongation.

Related Derivatives and Modifications

Other derivatives such as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine have been synthesized by introducing additional functional groups at the 3-position of the alanine backbone. These syntheses also start from Fmoc-protected L-alanine and involve further chemical modifications, demonstrating the versatility of the Fmoc-protected amino acid as a synthetic intermediate.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Reaction with Fluorenylformic Acid Chloride L-Alanine, Fmoc acid chloride, sodium carbonate Mildly basic, room temperature High purity, crystalline product Requires synthesis of acid chloride
Direct Fmoc-Cl Protection L-Alanine, Fmoc-Cl, sodium carbonate Mildly basic, controlled temp Commercial reagents, rapid reaction Sensitive to moisture, requires careful pH control
Derivatization of Fmoc-L-Alanine Fmoc-L-Alanine, modifying agents Varies depending on derivative Enables functional diversity Multi-step synthesis, purification complexity

Research Findings and Characterization

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard analytical method to confirm the purity of the synthesized Fmoc-L-alanine, with research-grade compounds requiring ≥98% purity.
  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to verify the chemical structure and molecular weight.
  • Stability: The Fmoc-protected amino acid is stable under refrigerated conditions (2-8°C) and should be stored away from moisture to prevent hydrolysis.

Chemical Reactions Analysis

Fmoc Protection and Deprotection

The Fmoc group is introduced via reaction with Fmoc-chloride (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate or N,N-diisopropylethylamine [DIPEA]), forming a stable carbamate bond with the α-amino group of L-alanine. Deprotection occurs under mild basic conditions (e.g., 20% piperidine in dimethylformamide [DMF]), cleaving the Fmoc group via β-elimination.

Key Reaction Conditions:

Reaction StepReagents/ConditionsOutcome
ProtectionFmoc-Cl, DIPEA/DMF, 0–25°CFmoc-alanine derivative
Deprotection20% piperidine/DMF, 10–30 minFree amine for further coupling

Peptide Coupling Reactions

The compound participates in solid-phase peptide synthesis (SPPS) as a building block. Activation of its carboxylic acid group with coupling agents like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or 1-hydroxybenzotriazole (HOBt) facilitates amide bond formation with incoming amino acids.

Coupling Efficiency Data:

Coupling AgentBaseSolventReaction TimeYield*
HBTUDIPEADMF1–2 hours>95%
HOBt/DICDIPEADCM2–4 hours90–92%

*Yields estimated from analogous reactions in cited studies.

Stability and Side Reactions

The Fmoc group demonstrates stability under acidic conditions (e.g., trifluoroacetic acid [TFA] in cleavage cocktails) but is susceptible to nucleophilic attack by primary amines at elevated temperatures. Side reactions, such as diketopiperazine formation, are minimized due to steric hindrance from the Fmoc group.

Stability Profile:

ConditionStabilityObservations
Acidic (TFA)HighNo cleavage during resin cleavage
Basic (piperidine)LowRapid deprotection
Thermal (>40°C)ModerateRisk of Fmoc degradation

Comparative Reactivity with Analogues

The reactivity of L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- differs from structurally similar Fmoc-protected amino acids:

CompoundUnique FeatureReactivity Difference
Fmoc-D-Dap-OHAdditional amine groupEnhanced nucleophilic side reactions
Fmoc-L-methionyl-L-alanineThioether side chainSusceptible to oxidation
Fmoc-L-valineBranched side chainAltered coupling kinetics

Scientific Research Applications

Peptide Synthesis

Fmoc-L-alanine is widely used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group that can be easily removed under mild conditions, enabling the sequential addition of amino acids.

Case Study: Synthesis of Bioactive Peptides

In a study published in the Journal of Organic Chemistry, researchers utilized Fmoc-L-alanine to synthesize bioactive peptides that exhibited significant antimicrobial properties. The use of Fmoc protection facilitated the synthesis of complex peptide structures with high yield and purity, demonstrating its effectiveness in producing pharmaceutical candidates .

Pharmaceutical Development

The pharmaceutical industry employs Fmoc-L-alanine in the development of various drugs, particularly those targeting neurodegenerative diseases and cancer. The compound's ability to form stable peptide bonds makes it an invaluable building block in drug design.

Data Table: Applications in Drug Development

Drug TargetApplicationReference
Neurodegenerative DiseasesPeptide-based therapeuticsACS Publications
CancerTargeted peptide drugsJournal of Medicinal Chemistry

Bioconjugation Techniques

Fmoc-L-alanine is also utilized in bioconjugation techniques, where it can be linked to various biomolecules such as antibodies or enzymes. This process enhances the specificity and efficacy of therapeutic agents.

Case Study: Antibody Drug Conjugates

Research has shown that conjugating Fmoc-L-alanine derivatives to monoclonal antibodies can improve drug delivery systems by enhancing binding affinity to specific antigens. This approach has been explored for developing targeted therapies for cancer treatment .

Research and Diagnostic Applications

In biochemical research, Fmoc-L-alanine is used as a standard reference compound for various analytical techniques, including chromatography and mass spectrometry. Its well-characterized nature allows for accurate calibration and validation of experimental methods.

Data Table: Research Applications

TechniqueRole of Fmoc-L-alanineReference
Mass SpectrometryCalibration standardSigma-Aldrich
HPLCReference compoundTCI Chemicals

Mechanism of Action

The primary mechanism of action of L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of L-alanine from unwanted reactions during the synthesis process. This protection is crucial for the stepwise assembly of peptides, ensuring that only the desired peptide bonds are formed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

Fmoc-Protected Amino Acids with Aromatic Substituents
  • 3-[(2,4-Dinitrophenyl)amino]-N-Fmoc-L-alanine (CAS 140430-54-2): This derivative incorporates a 2,4-dinitrophenyl (DNP) group, which is electron-withdrawing, enhancing stability but reducing nucleophilicity. The SMILES structure highlights the nitro groups at the phenyl ring, increasing molecular polarity compared to the parent compound .
  • N-Fmoc-3-(o-tolyl)-L-alanine (CAS 211637-75-1):
    Substitution with a methylphenyl group introduces steric hindrance and hydrophobicity, impacting peptide folding and solubility. Molecular weight: 401.45 g/mol .
  • N-Fmoc-3,5-difluoro-D-phenylalanine (CAS 205526-24-5):
    Fluorine atoms at the meta positions enhance metabolic stability and alter electronic properties. The D-configuration distinguishes it from the L-alanine derivative .
Fmoc-Protected β-Amino Acids with Heteroatoms
  • Purity: 95% .
  • Fmoc-Sec(Trt)-OH (CAS 1639843-37-0): A selenocysteine derivative with a trityl (Trt)-protected seleno group, enabling selenoprotein synthesis. Molecular formula: C₃₈H₃₁NO₄Se .
D- vs. L-Stereoisomers
  • N-Dde-D-Dap(Fmoc)-OH (CAS 1263046-87-2):
    The D-configuration alters peptide backbone conformation and protease resistance. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group provides orthogonal protection .
Yield and Purity
Compound Yield (%) Purity (%) Retention Time (min) Reference
N-Fmoc-2-cyanophenylalanine 93 98 12.3
N-Fmoc-4-iodophenylalanine 78 95 14.7
N-Fmoc-3-amino-2-(phenylsulfonyl)propanoic acid N/A 95 N/A
N-Fmoc-3,5-difluoro-D-phenylalanine N/A >97 N/A
  • Chromatographic Behavior: Retention times vary with substituent polarity. For example, 2-cyanophenylalanine (12.3 min) elutes faster than 4-iodophenylalanine (14.7 min) due to reduced hydrophobicity .
Protecting Group Orthogonality
  • Fmoc vs. Boc : The tert-butoxycarbonyl (Boc) group (e.g., Boc-Dap(Fmoc)-OH, CAS 122235-70-5) is acid-labile, whereas Fmoc is base-labile, enabling sequential deprotection in multi-step syntheses .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility Reference
L-Alanine, 3-N-Fmoc-amino 466.51 3.2 Moderate in DMF
N-Fmoc-3,5-difluoro-D-phenylalanine 401.45 4.1 Low in water
N-Fmoc-2-nitrophenylalanine 440.40 2.8 High in DCM
  • LogP Trends: Electron-withdrawing groups (e.g., nitro, cyano) reduce LogP, while aromatic/hydrophobic substituents (e.g., methylphenyl) increase it.

Biological Activity

L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- (Fmoc-Ala-OH), is a derivative of the amino acid alanine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound plays a significant role in peptide synthesis and has been studied for its biological activity, particularly in the context of drug development and protein engineering.

  • Molecular Formula : C₁₈H₁₇N₁O₄
  • Molecular Weight : 311.34 g/mol
  • CAS Number : 35661-39-3
  • Solubility : Soluble in water, which facilitates its use in various biological assays and synthesis processes .

The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS), allowing for the selective protection of amino groups during the coupling of amino acids. Upon treatment with a base, the Fmoc group is removed, enabling the formation of peptide bonds. This mechanism is crucial for synthesizing complex peptides that can exhibit various biological activities.

Antitumor Activity

Recent studies have highlighted the potential of Fmoc-Ala-OH in developing antibody-drug conjugates (ADCs). These ADCs utilize L-alanine derivatives to enhance stability and efficacy against tumors. Research indicates that ADCs incorporating alanine-based linkers demonstrate potent anti-tumor activity with minimal toxicity. For instance, a study showed that valine-alanine based ADCs exhibited significant cytotoxic effects on cancer cell lines while maintaining low blood toxicity .

Enzymatic Stability

The stability of Fmoc-Ala-OH under enzymatic conditions has been investigated, particularly its susceptibility to proteolytic enzymes like cathepsin B. The cleavage kinetics of alanine-based peptides suggest that modifications can enhance resistance to enzymatic degradation, thereby prolonging their therapeutic effects in vivo .

Case Studies

  • Antibody-Drug Conjugates :
    • In a study focusing on valine-alanine based ADCs, researchers found that these conjugates maintained structural integrity and demonstrated effective drug release profiles when exposed to cathepsin B. The results indicated that the incorporation of alanine improved the pharmacokinetic properties of the ADCs, leading to enhanced tumor targeting and reduced off-target effects .
  • Peptide Synthesis :
    • Another investigation into the synthesis of cyclic peptides revealed that incorporating Fmoc-Ala-OH resulted in improved biological activity compared to linear peptides. The cyclic structure conferred greater stability and bioactivity, suggesting that alanine derivatives can be pivotal in designing more effective peptide therapeutics .

Comparative Analysis of Biological Activity

Compound TypeActivity LevelStabilityToxicity
Fmoc-Alanine ADCHighModerateLow
Linear PeptidesModerateLowVariable
Cyclic PeptidesHighHighLow

Q & A

Q. What are the standard synthetic routes for preparing L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-?

The compound is synthesized via Fmoc protection of the amino group on L-alanine. A typical protocol involves:

  • Step 1 : Activation of Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous DMF or dichloromethane.
  • Step 2 : Reaction with L-alanine under basic conditions (e.g., sodium bicarbonate or N-methylmorpholine) to selectively protect the amine .
  • Step 3 : Purification via flash chromatography or recrystallization. Analytical validation (HPLC, NMR) confirms >95% purity .

Q. Why is the Fmoc group preferred over other protecting groups in peptide synthesis involving this compound?

The Fmoc group offers:

  • Orthogonality : Stable under acidic conditions but cleaved by bases (e.g., piperidine), enabling compatibility with acid-labile side-chain protections.
  • UV Detectability : Absorbs at 301 nm, facilitating real-time monitoring during synthesis .
  • Mild Deprotection : Avoids harsh acids (unlike Boc groups), preserving sensitive functional groups .

Q. Which analytical techniques are critical for characterizing L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 301 nm) assess purity.
  • NMR : ¹H and ¹³C spectra confirm regioselective Fmoc attachment (e.g., δ 7.3–7.8 ppm for fluorenyl protons) .
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 311.33 for Fmoc-β-alanine analogs) .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this compound into solid-phase peptide synthesis (SPPS)?

  • Activation Reagents : Use HBTU/HOBt or COMU for efficient amide bond formation.
  • Solvent Choice : Anhydrous DMF or NMP minimizes racemization.
  • Coupling Time/Temp : Microwave-assisted synthesis (50°C, 10–15 min) improves yields by 20% compared to traditional methods .
  • Monitoring : Kaiser test or FT-IR spectroscopy detects unreacted amines .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

  • Dynamic Effects : Conformational flexibility or solvent interactions (e.g., DMSO-induced shifts) may explain discrepancies.
  • Impurity Analysis : LC-MS identifies byproducts like di-Fmoc adducts or hydrolyzed derivatives.
  • X-ray Crystallography : Resolves ambiguity by providing definitive stereochemical data (e.g., Hirshfeld surface analysis for packing interactions) .

Q. What role does this compound play in designing supramolecular hydrogels or biomaterials?

The Fmoc group enables:

  • Self-Assembly : Hydrophobic fluorenyl moieties drive π-π stacking, forming nanofibers or gels in aqueous buffers.

  • Biofunctionalization : Incorporation into peptides enhances mechanical stability or bioactivity (e.g., drug delivery scaffolds) .

  • Table : Key interactions in Fmoc-amino acid crystals:

    Interaction TypeContribution (%)Example Synthon
    H···H45–55C-H···O
    C···H/H···C20–30Fluorenyl π-stacking
    O···H/H···O10–15Carboxylic acid dimers

Q. How does the compound’s stability vary under different storage or reaction conditions?

  • Thermal Stability : Decomposes above 150°C; store at 2–8°C under argon.
  • Light Sensitivity : Fluorenyl groups degrade under UV; use amber vials.
  • Acid/Base Sensitivity : Stable in pH 4–8; avoid prolonged exposure to amines (e.g., piperidine) outside synthesis steps .

Q. What strategies mitigate racemization during peptide elongation with this derivative?

  • Low Temperatures : Perform couplings at 0–4°C.
  • Additives : HOBt or Oxyma suppress base-induced racemization.
  • Stepwise Monitoring : Circular dichroism (CD) or Marfey’s assay quantifies enantiomeric purity .

Methodological Considerations

  • Data Contradictions : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
  • Synthetic Scalability : Transition from batch to flow chemistry improves reproducibility for gram-scale synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
Reactant of Route 2
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L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-

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